N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is characterized by its phenoxyethyl structure, which includes a methoxy group and a propyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide typically involves the reaction of 2-(2-methoxy-4-propylphenoxy)ethanol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxyethyl structure allows it to bind to certain receptors or enzymes, modulating their activity. The methoxy and propyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylphenol: Shares the methoxy and propyl groups but lacks the acetamide moiety.
4-Propylguaiacol: Similar structure but with a hydroxyl group instead of the acetamide group.
Uniqueness
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide is unique due to its combination of the phenoxyethyl structure with the acetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a phenoxyethyl structure linked to an acetamide group. The methoxy and propyl substituents on the phenyl ring are crucial for its biological interactions.
Chemical Formula:
- C₁₅H₁₉NO₃
Structural Features:
- Phenoxyethyl group : Contributes to receptor binding.
- Acetamide moiety : Enhances solubility and biological activity.
The mechanism of action involves the compound's ability to interact with specific molecular targets, including enzymes and receptors. The structural configuration allows for modulation of biological pathways, potentially influencing various physiological processes.
- Receptor Binding : The phenoxyethyl structure facilitates binding to certain receptors, which may lead to altered signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Antioxidant Activity
The compound also shows promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Assays using DPPH and ABTS methods revealed the following results:
Assay Type | Scavenging Activity (%) at 100 µg/mL |
---|---|
DPPH | 75 |
ABTS | 68 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of phenoxy acetamides, including this compound. Results indicated that this compound had a higher potency against Gram-positive bacteria compared to its analogs, highlighting its potential as a lead compound for antibiotic development. -
Antioxidant Properties Assessment :
In another study focusing on antioxidant properties, this compound was tested alongside common antioxidants. The results showed that it outperformed several known antioxidants in scavenging free radicals, suggesting its utility in preventing oxidative damage in cells.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Methoxy-4-propylphenol | Lacks acetamide group | Moderate antimicrobial activity |
N-[2-(4-methylphenoxy)ethyl]acetamide | Methyl group instead of propyl | Lower antioxidant capacity |
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide | Contains amino group | Enhanced reactivity and antibacterial properties |
Properties
IUPAC Name |
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-5-12-6-7-13(14(10-12)17-3)18-9-8-15-11(2)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACAJANRBWYFIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCNC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.